molecular formula C9H11F3N4 B1480752 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2098107-03-8

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1480752
CAS No.: 2098107-03-8
M. Wt: 232.21 g/mol
InChI Key: KIIPWOXXJOJYQH-UHFFFAOYSA-N
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Description

“1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The trifluoromethyl group attached to the pyrazole ring is a common motif in pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl and cyclopropylmethyl groups . Trifluoromethylation is a common reaction in organic synthesis, and there are many methods available .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a cyclopropylmethyl group . The trifluoromethyl group is known to have three equivalent C–F bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including trifluoromethylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethyl-containing compounds are known to have strong C–F bonds .

Scientific Research Applications

  • Synthesis and Applications in Fluorescence and Herbicides :

    • Wu et al. (2006) synthesized a similar compound, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, and explored its use in creating novel fluorescent molecules and potential herbicides. Their research found that these molecules exhibited strong fluorescence and could act as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, offering potential applications in agricultural chemistry (Wu et al., 2006).
  • Cyclocondensation Reactions :

    • Flores et al. (2006) conducted a study on the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, a similar compound to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide. This research focused on the cyclocondensation of pyrazoles with trifluoroalk-3-en-2-ones, contributing to the field of organic chemistry (Flores et al., 2006).
  • Annulation Reactions :

    • Xue et al. (2016) studied the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, leading to the synthesis of 1,3,5-trisubstituted pyrazoles. This research provides insight into the creation of diverse pyrazole derivatives, which can be vital in developing new chemical entities (Xue et al., 2016).
  • Ring-Chain Isomerism in Conjugated Guanylhydrazones :

    • Kathuria et al. (2018) explored the ring-chain isomerism in conjugated guanylhydrazones, finding that extended reaction times led to the formation of 4,5-dihydro-1H-pyrazole-1-carboximidamide. This study contributes to the understanding of isomerism in organic compounds and their potential applications (Kathuria et al., 2018).
  • Synthesis of Condensed Pyrazoles :

    • Arbačiauskienė et al. (2011) utilized ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates in Sonogashira-type cross-coupling reactions to synthesize condensed pyrazoles. This study highlights the potential of these compounds in the field of medicinal chemistry and organic synthesis (Arbačiauskienė et al., 2011).

Future Directions

The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Trifluoromethyl-containing compounds are of significant interest in various fields, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to target proteins, thereby influencing the biochemical pathways it participates in . The compound has been shown to interact with enzymes involved in radical trifluoromethylation, which is a crucial process in the synthesis of pharmaceuticals and agrochemicals . Additionally, the cyclopropylmethyl group contributes to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to alterations in cellular responses to external stimuli, thereby affecting cell proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on gene expression can result in changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s trifluoromethyl group enhances its binding affinity to target proteins, leading to the inhibition or activation of specific enzymes . This interaction can result in the modulation of biochemical pathways and cellular processes. Additionally, the compound’s ability to influence gene expression further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to cause sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to have beneficial effects on cellular processes, while higher dosages can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm . Toxicity studies have highlighted the importance of determining the appropriate dosage to minimize adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s trifluoromethyl group plays a crucial role in its metabolic stability and reactivity . The metabolic pathways involving the compound can lead to changes in metabolic flux and metabolite levels, which can have significant implications for cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to bind to specific transporters, facilitating its movement across cellular membranes . Additionally, the compound’s distribution within tissues can affect its localization and accumulation, thereby influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization within subcellular compartments can affect its activity and function, as it interacts with different biomolecules in these environments . Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical roles and mechanisms of action .

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-3-6(8(13)14)16(15-7)4-5-1-2-5/h3,5H,1-2,4H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIPWOXXJOJYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
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